1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenoxyethanone moiety
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenoxyacetic acid under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted derivatives and reduced or oxidized forms of the original compound .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-phenoxyethan-1-one: This compound has a similar structure but with different substitution patterns on the aromatic ring, which can lead to variations in its chemical and biological properties.
1-(2,4-Dimethoxyphenyl)-3-phenoxypropan-1-one: This compound has an additional carbon in the chain, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the balance of electronic effects provided by the dimethoxy and phenoxy groups, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNOLGACVXOQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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